(5-Oxooxolan-2-yl)methyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Oxooxolan-2-yl)methyl propanoate is a chemical compound with the molecular formula C8H12O4 It is an ester derived from the combination of a propanoic acid and a 5-oxooxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxooxolan-2-yl)methyl propanoate typically involves the esterification of 5-oxooxolane-2-carboxylic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(5-Oxooxolan-2-yl)methyl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Oxooxolan-2-yl)methyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Oxooxolan-2-yl)methyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 5-oxooxolane moiety, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert specific effects depending on the context of the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl propanoate: A simpler ester with similar structural features but lacking the oxolane ring.
Ethyl acetate: Another ester with comparable reactivity but different functional groups.
Oxazole derivatives: Compounds with a similar oxolane ring structure but different substituents
Uniqueness
(5-Oxooxolan-2-yl)methyl propanoate is unique due to the presence of both the oxolane ring and the ester group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64245-81-4 |
---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(5-oxooxolan-2-yl)methyl propanoate |
InChI |
InChI=1S/C8H12O4/c1-2-7(9)11-5-6-3-4-8(10)12-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
YQOWLHMRUHVNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.